N-(tert-butyl)-4-((2-methylbenzamido)methyl)piperidine-1-carboxamide
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Overview
Description
N-(tert-butyl)-4-((2-methylbenzamido)methyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by its complex structure, which includes a piperidine ring, a tert-butyl group, and a 2-methylbenzamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butyl)-4-((2-methylbenzamido)methyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base.
Attachment of the 2-Methylbenzamido Moiety: This step involves the reaction of the piperidine derivative with 2-methylbenzoyl chloride in the presence of a base to form the amide bond.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: N-(tert-butyl)-4-((2-methylbenzamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(tert-butyl)-4-((2-methylbenzamido)methyl)piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
N-(tert-butyl)-4-((2-methylbenzamido)methyl)piperidine-1-carboxamide can be compared with other piperidine derivatives, such as:
- N-(tert-butyl)-4-aminopiperidine-1-carboxamide
- N-(tert-butyl)-4-(benzylamino)piperidine-1-carboxamide
Uniqueness:
- The presence of the 2-methylbenzamido moiety distinguishes it from other piperidine derivatives, potentially leading to unique biological activities and chemical properties.
Comparison with Similar Compounds
- N-(tert-butyl)-4-aminopiperidine-1-carboxamide
- N-(tert-butyl)-4-(benzylamino)piperidine-1-carboxamide
These compounds share structural similarities but differ in their substituents, which can result in different reactivity and applications.
Properties
IUPAC Name |
N-tert-butyl-4-[[(2-methylbenzoyl)amino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-14-7-5-6-8-16(14)17(23)20-13-15-9-11-22(12-10-15)18(24)21-19(2,3)4/h5-8,15H,9-13H2,1-4H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCGGLLMUKEXBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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